molecular formula C9H9N3S B393104 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B393104
M. Wt: 191.26 g/mol
InChI Key: SMHIAXYYNWVQCY-UHFFFAOYSA-N
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Description

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is an organic compound belonging to the class of 1,2,4-triazoles This compound features a triazole ring substituted with a 2-methylphenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiol group plays a crucial role in these interactions, often forming covalent bonds with the target enzyme .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 1,2-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione
  • Thymol derivatives

Uniqueness

5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-4-2-3-5-7(6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHIAXYYNWVQCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=S)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

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